molecular formula C11H15NO2SSi B8458860 3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

Cat. No. B8458860
M. Wt: 253.39 g/mol
InChI Key: JIVCFYWCQGAFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642626B2

Procedure details

A dimethylformamide (30 mL) solution of 3-bromobenzenesulfonamide (13.7 g), trimethylsilylacetylene (5.18 g), copper(I) iodide (65 mg), bis(triphenylphosphine)palladium(II) dichloride (400 mg), triphenylphosphine (300 mg) and triethylamine (15.0 mL) was stirred at 80° C. for 6 hours. Thereafter, the reaction solution was added to water, and the obtained solution was then extracted with ethyl acetate. The organic layer was successively washed with water and a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel 60 N, hexane:ethyl acetate=4:1 to 3:1), so as to obtain the title compound (11.4 g) in the form of a light brown solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.Br[C:7]1[CH:8]=[C:9]([S:13]([NH2:16])(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19].C(N(CC)CC)C>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH3:17][Si:18]([C:21]#[C:22][C:7]1[CH:8]=[C:9]([S:13]([NH2:16])(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1)([CH3:20])[CH3:19] |^1:34,53|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
13.7 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
5.18 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
65 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
400 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
300 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the obtained solution was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline, and was then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel 60 N, hexane:ethyl acetate=4:1 to 3:1)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.